![molecular formula C11H9ClN4S B183356 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 54025-90-0](/img/structure/B183356.png)
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that belongs to the class of triazolothiadiazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
The 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compound has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to possess various biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic activities (2). This compound has also been investigated for its potential as a neuroprotective agent and as a drug candidate for the treatment of Alzheimer's disease (3).
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) (4). It has also been reported to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain (5).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been investigated in various in vitro and in vivo studies. This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (6). It has also been shown to possess analgesic effects by modulating the activity of opioid receptors in the brain (7). In addition, this compound has been reported to exhibit antitumor effects by inducing apoptosis in cancer cells (8).
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments include its high potency and selectivity towards specific biological targets. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is to study its potential as a therapeutic agent for the treatment of cancer. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-chlorobenzenesulfonylhydrazide with 2-cyano-3-methylthioacrylic acid ethyl ester in the presence of triethylamine. The resulting intermediate is then treated with hydrazine hydrate to obtain the final product. The yield of this synthesis method is reported to be around 70% (1).
properties
CAS RN |
54025-90-0 |
|---|---|
Molecular Formula |
C11H9ClN4S |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C11H9ClN4S/c1-7-13-14-11-16(7)15-10(6-17-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
ZYILFWKURBQMAR-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




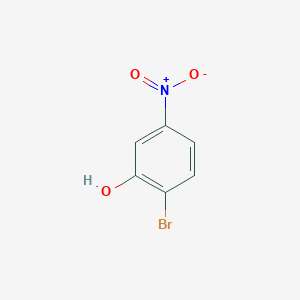
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)


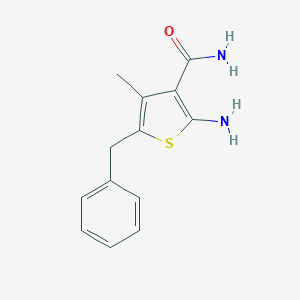

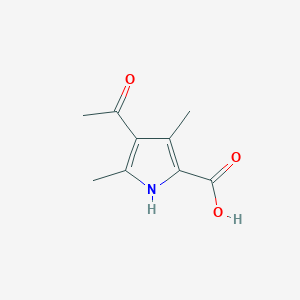
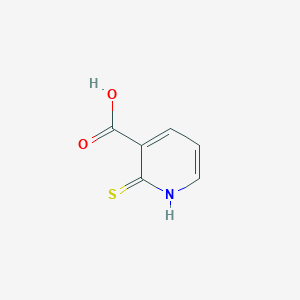

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)
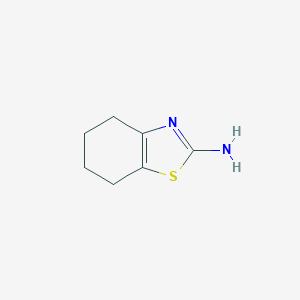
![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)